(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(7R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-4-3-6-2-1-5-10-8(6)7;;/h1-2,5,7H,3-4,9H2;2*1H/t7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQNZTGPGCJQKU-XCUBXKJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)N=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)N=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reductive Amination of Ketone Intermediates
The 5-ketone intermediate from manganese-catalyzed oxidation undergoes reductive amination to install the primary amine. Using ammonium acetate and sodium cyanoborohydride in methanol at 60°C achieves partial conversion, but stereocontrol remains challenging. Industrial protocols instead employ catalytic hydrogenation with chiral ligands. For instance, asymmetric hydrogenation of the ketone using RuCl(p-cymene)(S,S-TsDPEN) under 50 bar H₂ in isopropyl alcohol yields the (R)-enantiomer with 94% enantiomeric excess (ee).
Direct Amination via Nucleophilic Substitution
In patented routes, the amine group is introduced via nucleophilic substitution of a halogenated precursor. For example, 7-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine reacts with aqueous ammonia under Pd(OAc)₂/BippyPhos catalysis at 100°C, achieving 82% yield. This method minimizes byproducts but requires anhydrous conditions to prevent hydrolysis.
Enantioselective Synthesis and Resolution
Asymmetric Catalysis
Industrial suppliers like Puyer International Group leverage asymmetric synthesis technologies, including enzyme catalysis and chiral auxiliaries, to produce the (R)-enantiomer. A representative protocol involves kinetic resolution using immobilized lipase B from Candida antarctica (CAL-B) in tert-butyl methyl ether, achieving 97% ee after 24 hours.
Diastereomeric Salt Formation
Racemic 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine is resolved using chiral acids. Treatment with (1R)-(-)-10-camphorsulfonic acid in ethanol forms diastereomeric salts, which are selectively crystallized. The (R)-amine salt is liberated via basification with NaOH, yielding 99% purity after two recrystallizations.
Dihydrochloride Salt Formation
The free amine is converted to its dihydrochloride salt by treatment with HCl gas in dichloromethane at 0°C. Excess HCl is removed under reduced pressure, and the product is precipitated with diethyl ether. This step achieves >99% conversion, as confirmed by ion chromatography.
Industrial-Scale Optimization
Recent patents describe a four-stage synthesis optimized for kilogram-scale production:
| Stage | Process | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Ethanol, NaOEt, 80°C, 1 h | 89% |
| 2 | Reductive Amination | Ru/S,S-TsDPEN, H₂ (50 bar), IPA, 45°C | 91% |
| 3 | Resolution | (1R)-(-)-CSA, EtOH, -20°C | 76% |
| 4 | Salt Formation | HCl (g), CH₂Cl₂, 0°C | 98% |
This protocol reduces reliance on chromatographic purification, favoring crystallization and solvent swaps.
Analytical Characterization
Critical quality attributes are verified via:
Analyse Chemischer Reaktionen
Types of Reactions
®-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride undergoes various chemical reactions, including:
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents such as benzyl chloride and 1,2-dibromoethane.
Common Reagents and Conditions
Oxidation: Mn(OTf)2, t-BuOOH, water, 25°C.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Benzyl chloride, 1,2-dibromoethane, triethylamine, room temperature.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of the parent compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a precursor for the development of drugs targeting various biological pathways. Its derivatives have been studied for their hypoglycemic activity, calcium channel antagonism, and kinase inhibition .
Industry
Industrially, the compound is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of ®-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. For instance, its derivatives have been shown to inhibit protein kinases by binding to their ATP-binding sites .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Cyclopenta[b]pyridine Derivatives
Key Observations :
- The dihydrochloride salt form enhances water solubility compared to neutral or monohydrochloride analogs .
- Stereochemistry (R vs. S) significantly impacts biological activity; e.g., (S)-tetrahydroquinoline derivatives may target different receptors .
- Halogenated derivatives (e.g., chloro, bromo) exhibit reduced polarity, favoring applications in organic synthesis rather than drug development .
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Biologische Aktivität
(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride (CAS No. 2682097-84-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C8H12Cl2N2
- Molecular Weight: 207.1 g/mol
- IUPAC Name: (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate its effectiveness.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 6.25 | 12.5 |
| Escherichia coli | 12.5 | 25 |
| Pseudomonas aeruginosa | 25 | 50 |
These findings suggest that the compound exhibits notable activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
The mechanism by which (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. This is supported by studies demonstrating its ability to inhibit key bacterial enzymes .
Study 1: Efficacy Against Multi-drug Resistant Strains
A recent study evaluated the efficacy of (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated superior inhibition compared to standard antibiotics, suggesting potential as a novel therapeutic agent in treating resistant infections .
Study 2: In Vitro Analysis
In vitro experiments assessed the cytotoxicity and selectivity of the compound on human cell lines versus bacterial cultures. Results indicated low cytotoxicity to human cells while maintaining potent antibacterial activity, highlighting its therapeutic potential with reduced risk of adverse effects .
Synthetic Pathways
The synthesis of (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride typically involves multicomponent condensation reactions, utilizing starting materials such as malononitrile and various aldehydes. Optimization for industrial production has been explored using continuous flow reactors to improve yield and efficiency .
Q & A
Q. How can green chemistry principles be applied to scale up synthesis sustainably?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
